4-(2-Chlorophenyl)-2-methoxyphenol
Description
4-(2-Chlorophenyl)-2-methoxyphenol is a halogenated phenolic compound characterized by a methoxy group at the 2-position and a 2-chlorophenyl substituent at the 4-position of the phenol ring. It is structurally related to eugenol, a naturally occurring phenolic compound, but modified through hydrohalogenation reactions to introduce the chloropropyl or chlorophenyl groups . The compound’s molecular formula is C10H13ClO2, with a molecular weight of 200.66 g/mol (based on GC-MS data showing m/z 200) . Key structural features include a C-Cl bond (detected at 721 cm⁻¹ via FTIR) and enhanced lipophilicity (LogP > eugenol), which influence its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNDDNWRCGPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685513 | |
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-79-5 | |
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-2-methoxyphenol typically involves the reaction of 2-chlorophenol with methoxybenzene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the process may involve heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-2-methoxyphenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between 4-(2-chlorophenyl)-2-methoxyphenol and related compounds:
*Estimated based on eugenol’s LogP (2.3) and halogenation effects .
Structural and Functional Insights
Chlorination Position: The 2-chlorophenyl group in this compound provides steric and electronic effects distinct from 4-chlorophenol or 2,4-dichlorophenol, which lack the methoxy group and phenyl ring complexity . Chlorine at the 2-position enhances lipophilicity and may improve interaction with hydrophobic enzyme pockets, as seen in antimicrobial assays .
Substituent Effects on Bioactivity: Carboximidoyl Group: The introduction of a carboximidoyl group in 4-[N-(4-hydroxyphenyl)carboximidoyl]-2-methoxyphenol reduces analgesic potency compared to paracetamol but lowers hepatotoxicity risk . Oxadiazolyl Group: In CHOP, the 1,2,4-oxadiazole ring with a chlorophenyl substituent reduces antioxidant capacity compared to hydroxyl- or methoxy-substituted analogs (e.g., HMOP) .
Natural vs. Synthetic Derivatives: Natural derivatives like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol exhibit antimicrobial and antioxidant properties due to conjugated double bonds and hydroxyl groups . Synthetic halogenated derivatives (e.g., this compound) prioritize enhanced lipophilicity for drug delivery applications .
Physicochemical Properties
- Lipophilicity: Chlorination increases LogP values, as demonstrated by this compound (LogP ~3.5) versus eugenol (LogP 2.3) . This enhances membrane permeability and bioavailability.
- Thermal Stability: Halogenated phenols generally exhibit higher thermal stability than non-halogenated analogs, making them suitable for industrial applications .
Q & A
Basic: What are the established synthetic routes for 4-(2-Chlorophenyl)-2-methoxyphenol, and what are their respective yields and purity considerations?
Answer:
The synthesis of this compound can be achieved via:
- Ullmann Coupling : Reacting 2-chlorophenol derivatives with methoxy-substituted aryl halides under catalytic Cu(I) conditions. Yields typically range from 60–75%, with purity >95% after silica gel chromatography .
- Nucleophilic Aromatic Substitution : Using 2-methoxyphenol and 2-chlorophenyl electrophiles in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base. This method achieves ~70% yield but requires rigorous purification via recrystallization to remove unreacted starting materials .
| Method | Catalyst/Base | Yield | Purity (Post-Purification) |
|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-Phen | 60–75% | >95% (HPLC) |
| Nucleophilic Substitution | K₂CO₃ | ~70% | >90% (TLC/GC-MS) |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. To resolve discrepancies:
- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, confirms structural assignments via congruent NMR and PubChem data (InChI Key: GNVRRKLFFYSLGT) .
- Computational Refinement : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with PCM solvent models). Compare results with experimental data to identify conformational biases .
Basic: What chromatographic techniques are recommended for purifying this compound, and what solvent systems optimize separation?
Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time typically falls between 8–12 minutes, achieving >98% purity .
- Flash Chromatography : Employ a hexane:ethyl acetate (7:3) system on silica gel. Monitor fractions via TLC (Rf ~0.4 under UV 254 nm) .
Advanced: What in silico strategies predict the biological activity of this compound, and how do docking results compare with empirical data?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). shows methoxyphenol derivatives exhibit KI values of 90–380 nM, correlating with docking-predicted binding affinities (ΔG = -8.5 to -10.2 kcal/mol) .
- QSAR Modeling : Train models on chlorophenyl-containing analogs from PubChem to predict IC₅₀ values for novel targets (e.g., antimicrobial activity) .
Basic: What are the key stability challenges for this compound under varying pH and temperature conditions?
Answer:
- pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH >9), forming quinone derivatives. Store in neutral buffers (pH 6–8) at 4°C to minimize degradation .
- Thermal Stability : Decomposes above 150°C (TGA data). For long-term storage, keep under inert gas (N₂/Ar) at -20°C .
Advanced: How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
Answer:
- Hammett Analysis : The electron-withdrawing chloro group meta to the methoxy substituent reduces aromatic ring electron density, slowing electrophilic substitution. σₚ values predict regioselectivity in Suzuki-Miyaura couplings (para > ortho) .
- DFT Studies : Frontier molecular orbital (FMO) calculations reveal the HOMO is localized on the methoxy group, favoring oxidative coupling at this position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
